ROR|At inverse agonist 31

RORγt Inverse Agonist Structure-Activity Relationship

Choose RORγt inverse agonist 31 (14g) for its uniquely characterized profile: validated in vivo PK with low clearance (0.229 L/h/kg) and high oral exposure (AUC 5058 ng/mL*h), proven efficacy in imiquimod-induced psoriasis models, and reproducible cellular potency (IC50=0.428 μM, max inhibition 108.9%). Unlike unvalidated analogs, this specific triazine derivative guarantees reliable target engagement for Th17/IL-17 pathway studies and serves as an indispensable benchmark for medicinal chemistry optimization.

Molecular Formula C23H15Cl2F3N4O3S
Molecular Weight 555.4 g/mol
Cat. No. B15139721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameROR|At inverse agonist 31
Molecular FormulaC23H15Cl2F3N4O3S
Molecular Weight555.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)C3=CC=C(C=C3)C(F)(F)F)OC4=C(C=CC=C4Cl)Cl
InChIInChI=1S/C23H15Cl2F3N4O3S/c1-36(33,34)16-11-9-15(10-12-16)29-21-30-20(13-5-7-14(8-6-13)23(26,27)28)31-22(32-21)35-19-17(24)3-2-4-18(19)25/h2-12H,1H3,(H,29,30,31,32)
InChIKeySGNCATNWBIODJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RORγt Inverse Agonist 31: A Potent Triazine-Based Modulator for Autoimmune Disease Research


RORγt inverse agonist 31 (also known as compound 14g) is a synthetic, triazine-based small molecule that functions as a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt). It was developed through a medicinal chemistry optimization program aimed at modulating IL-17 production by Th17 cells for the treatment of autoimmune diseases [1]. The compound has been shown to potently inhibit RORγt activity in both biochemical and cellular assays and demonstrates favorable drug-like properties, including good metabolic stability and a robust in vivo pharmacokinetic profile, which translates to significant efficacy in a preclinical model of psoriasis [1].

The Case for RORγt Inverse Agonist 31: Why Not All RORγt Modulators Are Interchangeable


The functional activity and therapeutic potential of RORγt inverse agonists are highly sensitive to molecular structure, which dictates not only target potency but also physicochemical properties, metabolic stability, and in vivo pharmacokinetics [1]. Substituting RORγt inverse agonist 31 with a generic in-class compound without supporting data is scientifically unsound. As evidenced by the structure-activity relationship (SAR) study from which this compound was derived, minor structural modifications within the same triazine series led to IC50 values ranging from 7 nM to >50 nM in the same dual FRET assay, underscoring the potential for significant, unpredictable potency loss with unvalidated analogs [1]. Furthermore, only specific compounds in the series demonstrated the combination of potent cellular activity, low clearance, and high oral exposure that translated to in vivo efficacy, making RORγt inverse agonist 31 a uniquely characterized and reliable tool for research applications [1].

Quantitative Differentiation: RORγt Inverse Agonist 31 vs. Closest Analogs & In-Class Alternatives


Enhanced Cellular Potency Compared to Parent Hit Compound in the Same Series

RORγt inverse agonist 31 (14g) exhibits significantly improved cellular potency compared to the initial hit compound (compound 1) from the same triazine-based chemical series. This improvement was achieved through iterative medicinal chemistry optimization [1].

RORγt Inverse Agonist Structure-Activity Relationship

Superior Biochemical Potency in Dual FRET Assay Over Other In-Class Inverse Agonists

In a direct biochemical binding assay (dual FRET), RORγt inverse agonist 31 (14g) demonstrates superior potency compared to established in-class inverse agonists like SR1001 and SR2211, indicating a higher intrinsic affinity for modulating the RORγt-coactivator interaction [1][2].

RORγt Biochemical Assay FRET

Validated In Vivo Pharmacokinetic Profile and Efficacy Unreported for Most In-Class Analogs

RORγt inverse agonist 31 (14g) possesses a fully characterized and favorable in vivo pharmacokinetic (PK) profile and has demonstrated significant efficacy in a preclinical disease model, a level of validation not publicly reported for many other research-grade RORγt inverse agonists [1].

Pharmacokinetics In Vivo Efficacy Psoriasis Model

Recommended Applications for RORγt Inverse Agonist 31 in Drug Discovery and Academic Research


In Vitro and Cellular Characterization of Th17-Driven Pathways

Given its potent inhibition of RORγt transcriptional activity in a cell-based reporter gene assay (IC50 = 0.428 μM, max. inhibition 108.9%) [1], RORγt inverse agonist 31 is an ideal tool compound for investigating the role of RORγt in Th17 cell differentiation, IL-17A/F production, and downstream signaling pathways in human and mouse primary immune cells or relevant cell lines.

Preclinical In Vivo Pharmacology Studies in Autoimmune Disease Models

RORγt inverse agonist 31 is uniquely positioned for use in animal models of autoimmune disease due to its established in vivo pharmacokinetic profile (low clearance of 0.229 L/h/kg and high oral exposure AUC0-Last of 5058 ng/mL*h) and proven efficacy in ameliorating disease severity in an imiquimod-induced psoriasis mouse model [1]. This compound serves as a validated positive control or lead molecule for studying RORγt inhibition in a physiological context.

Structure-Activity Relationship (SAR) Studies and Medicinal Chemistry Campaigns

As the most advanced and thoroughly characterized compound from a published series of novel triazine-based RORγt inverse agonists [1], this molecule is an essential benchmark for medicinal chemists. It provides a reliable reference point for developing new analogs with improved potency, selectivity, or pharmacokinetic properties, ensuring that new designs can be quantitatively compared to a high-quality standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ROR|At inverse agonist 31

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.